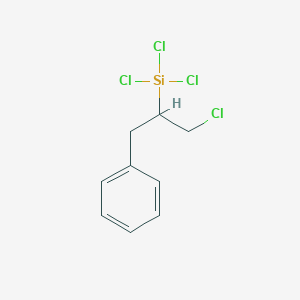
Trichloro(1-chloro-3-phenylpropan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro(1-chloro-3-phenylpropan-2-yl)silane: is an organosilicon compound characterized by the presence of a silicon atom bonded to three chlorine atoms and a 1-chloro-3-phenylpropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloro(1-chloro-3-phenylpropan-2-yl)silane typically involves the reaction of 1-chloro-3-phenylpropan-2-ol with trichlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
1-chloro-3-phenylpropan-2-ol+trichlorosilane→this compound+HCl
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically requires the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Trichloro(1-chloro-3-phenylpropan-2-yl)silane can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as alkoxides or amines.
Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.
Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium alkoxides or amines in anhydrous solvents.
Hydrolysis: Water or aqueous solutions.
Reduction: Reducing agents like lithium aluminium hydride.
Major Products:
Substitution: Formation of alkoxysilanes or aminosilanes.
Hydrolysis: Formation of silanols.
Reduction: Formation of silanes.
Scientific Research Applications
Chemistry: Trichloro(1-chloro-3-phenylpropan-2-yl)silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silane coupling agents which are used to enhance the adhesion between organic and inorganic materials.
Biology and Medicine: The compound is investigated for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules. It is also studied for its antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of silicone polymers and resins. It is also utilized in surface modification processes to impart hydrophobic properties to materials.
Mechanism of Action
The mechanism of action of Trichloro(1-chloro-3-phenylpropan-2-yl)silane involves the formation of covalent bonds with target molecules. The silicon atom in the compound can form stable bonds with oxygen, nitrogen, and carbon atoms, making it a versatile reagent in organic synthesis. The pathways involved include nucleophilic attack on the silicon atom, leading to the formation of various organosilicon derivatives.
Comparison with Similar Compounds
Trichlorosilane: Similar in structure but lacks the 1-chloro-3-phenylpropan-2-yl group.
Methyltrichlorosilane: Contains a methyl group instead of the 1-chloro-3-phenylpropan-2-yl group.
Phenyltrichlorosilane: Contains a phenyl group directly bonded to the silicon atom.
Uniqueness: Trichloro(1-chloro-3-phenylpropan-2-yl)silane is unique due to the presence of both a phenyl group and a chlorinated alkyl chain, which imparts distinct reactivity and properties compared to other chlorosilanes. This dual functionality allows for a wider range of applications in organic synthesis and material science.
Properties
Molecular Formula |
C9H10Cl4Si |
|---|---|
Molecular Weight |
288.1 g/mol |
IUPAC Name |
trichloro-(1-chloro-3-phenylpropan-2-yl)silane |
InChI |
InChI=1S/C9H10Cl4Si/c10-7-9(14(11,12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
InChI Key |
JGUZBNQFNDSNAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCl)[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















